molecular formula C20H21N3O2 B2724127 3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile CAS No. 2380056-65-3

3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile

Cat. No.: B2724127
CAS No.: 2380056-65-3
M. Wt: 335.407
InChI Key: CUQNNQAFJYVCKF-UHFFFAOYSA-N
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Description

3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

    Formation of the Benzonitrile Group: The benzonitrile group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine or pyridine rings.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenylamine
  • 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzamide

Uniqueness

3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-10-19(7-8-22-15)25-14-17-5-3-9-23(13-17)20(24)18-6-2-4-16(11-18)12-21/h2,4,6-8,10-11,17H,3,5,9,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQNNQAFJYVCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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